methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate
Description
Methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate is a highly complex tetracyclic diterpenoid derivative characterized by a fused polycyclic framework with multiple oxygen-containing functional groups. The molecule features a furan-3-yl substituent, methylidene groups, and esterified hydroxyacetate moieties. Structural elucidation of such compounds typically relies on crystallographic tools like SHELX or ORTEP-3 , which are critical for resolving intricate stereochemical arrangements.
Properties
IUPAC Name |
methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYZKWCPWBKPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)C(C(=O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the tetracyclic core through cyclization reactions. Key reagents include methyl iodide, furan, and various catalysts to facilitate the formation of the desired structure. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Purification methods like chromatography and crystallization are essential to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and derivatives can be categorized based on core scaffold modifications, functional group substitutions, and biological relevance. Below is a comparative analysis with key examples:
Core Scaffold and Functional Group Variations
- Analog 1 : Methyl 2-[5,11-diacetyloxy-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-9,15-dioxo-2,14-dioxatetracyclo[8.6.1.01,12.03,8]heptadecan-7-yl]acetate (PubChem, 2004)
- Differences : Additional acetyloxy groups at positions 5 and 11; altered tetracyclic ring numbering ([8.6.1] vs. [7.7.1]).
- Implications : Increased lipophilicity due to acetylation may enhance membrane permeability but reduce aqueous solubility.
- Analog 2: Synthetic triazole-linked tetracyclic diterpenoids (Molecules, 2013) Differences: Replacement of furan-3-yl with fluorinated alkyl chains and triazole moieties. Implications: Fluorinated analogs exhibit higher metabolic stability but may introduce toxicity risks.
Physicochemical and Bioactive Properties
Notes:
- Experimental data for the target compound’s solubility, melting point, or bioactivity are absent in the reviewed literature.
- Analog 1’s antioxidant activity is inferred from structurally related phenylpropenoids in Populus buds .
Biological Activity
Methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a tetracyclic framework with multiple functional groups, including furan and hydroxyacetate moieties. The molecular formula is with a molecular weight of approximately 528.24 g/mol. The presence of multiple chiral centers contributes to its stereochemical complexity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 528.24 g/mol |
| LogP (Octanol-Water Partition) | 1.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 4 |
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains and fungi.
Therapeutic Potential
The compound's unique structure suggests several therapeutic applications:
- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
- Neuroprotection : Its antioxidant properties may offer protection against neurodegenerative diseases.
- Cardiovascular Health : Potential to improve endothelial function and reduce cardiovascular risks.
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays:
| Concentration (μg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
The results indicated a dose-dependent increase in scavenging activity.
Anti-inflammatory Effects
In vitro studies have shown that the compound reduces the secretion of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.
Antimicrobial Efficacy
Research conducted on various microbial strains revealed that the compound exhibited notable inhibition zones:
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These findings support its application in treating infections caused by resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
